Structural Properties, Synthesis, and Characterization of 1-(2,4-Difluorophenyl)pyrrolidin-3-amine: A Technical Guide
Structural Properties, Synthesis, and Characterization of 1-(2,4-Difluorophenyl)pyrrolidin-3-amine: A Technical Guide
As a Senior Application Scientist in medicinal chemistry, the selection and validation of chemical building blocks is a foundational step in robust drug discovery. 1-(2,4-difluorophenyl)pyrrolidin-3-amine (CAS: 1096333-56-0)[1] is a highly versatile, fluorinated pharmacophore used extensively in the development of CNS-active compounds, kinase inhibitors, and GPCR ligands[2].
This technical whitepaper deconstructs the structural logic of this compound, details a self-validating synthetic workflow, and provides authoritative characterization protocols to ensure experimental integrity.
Structural Logic and Pharmacophore Utility
The utility of 1-(2,4-difluorophenyl)pyrrolidin-3-amine stems from the deliberate combination of three distinct structural motifs. In drug design, we do not merely append groups; we engineer causality into the molecule to dictate its pharmacokinetic and pharmacodynamic fate.
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2,4-Difluorophenyl Group: The incorporation of fluorine atoms at the ortho and para positions is a classical bioisosteric strategy. These electron-withdrawing groups significantly lower the electron density of the aromatic ring, effectively blocking cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation). Furthermore, the C-F bond modulates the lipophilicity (LogP) of the molecule, enhancing membrane permeability without disproportionately increasing molecular weight[3].
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Pyrrolidine Ring: The saturated five-membered ring serves as a conformationally restricted spacer. By embedding the nitrogen atoms within and adjacent to a rigid ring system, the entropic penalty upon target binding is minimized compared to a flexible aliphatic chain.
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Primary Amine (-NH₂): This moiety acts as the primary synthetic vector. It provides a highly nucleophilic handle for subsequent library enumeration via amide coupling, reductive amination, or sulfonylation.
Structural properties and their functional implications in drug design.
Quantitative Data Summary
Before initiating synthetic workflows, it is critical to establish the baseline physicochemical parameters of the target compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(2,4-difluorophenyl)pyrrolidin-3-amine |
| CAS Number | 1096333-56-0 |
| Molecular Formula | C₁₀H₁₂F₂N₂ |
| Molecular Weight | 198.22 g/mol |
| MDL Number | MFCD11640823 |
| Physical State | Solid / Viscous Oil (dependent on free base vs. salt form) |
Synthetic Methodology: Buchwald-Hartwig Amination
To construct the core C-N bond between an electron-deficient aryl halide and a secondary cyclic amine, the is the industry standard[4].
Causality of Reagent Selection
Coupling secondary cyclic amines like pyrrolidine is notoriously prone to β-hydride elimination, which yields unwanted imine byproducts. To circumvent this, we utilize Pd₂(dba)₃ paired with BINAP (a bidentate phosphine ligand). BINAP tightly coordinates the palladium center, preventing the formation of palladium iodide dimers and sterically suppressing the β-hydride elimination pathway[4]. Sodium tert-butoxide (NaOtBu) is selected as the base because its steric bulk allows it to deprotonate the coordinated amine without acting as a competing nucleophile against the aryl halide[5].
Step-by-Step Protocol
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure each transformation is successful before proceeding.
Step 1: C-N Cross-Coupling
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Preparation: Charge an oven-dried Schlenk flask with 2,4-difluorobromobenzene (1.0 equiv), 3-(Boc-amino)pyrrolidine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.5 equiv).
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Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Add anhydrous, degassed toluene (0.2 M).
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Reaction: Heat the mixture to 90°C under active stirring for 12 hours.
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IPC Validation: Sample the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the aryl bromide is consumed and the intermediate mass (m/z 299.1 [M+H]⁺) is the dominant peak.
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Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Step 2: Acidic Deprotection
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Cleavage: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) (0.1 M). Cool to 0°C.
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Reagent Addition: Dropwise add Trifluoroacetic acid (TFA) (10.0 equiv). The high acidity ensures rapid and clean cleavage of the tert-butyl carbamate.
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Reaction: Warm to room temperature and stir for 2 hours.
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Isolation: Concentrate the mixture in vacuo to remove excess TFA. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (to neutralize the TFA salt). Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and concentrate to yield the free base target compound.
Synthetic workflow for 1-(2,4-difluorophenyl)pyrrolidin-3-amine.
Characterization and Validation Protocols
To establish trustworthiness, the synthesized compound must undergo rigorous spectroscopic validation. The following expected data points serve as a checklist to confirm both the successful coupling and the complete removal of the Boc protecting group[6].
Table 2: Expected Spectroscopic Characterization Data
| Technique | Key Signals / Data Points | Structural Assignment & Validation Logic |
| ¹H NMR (CDCl₃) | ~6.8 - 7.0 ppm (m, 3H) | Aromatic Protons: Confirms the presence of the 2,4-difluorophenyl ring. |
| ¹H NMR (CDCl₃) | ~3.0 - 3.6 ppm (m, 5H) | Pyrrolidine Protons: Confirms the intact saturated ring system. |
| ¹H NMR (CDCl₃) | ~1.5 ppm (br s, 2H) | Primary Amine: Confirms successful deprotection. Crucial Validation: Ensure the complete absence of the 9H singlet at ~1.4 ppm (Boc group). |
| ¹³C NMR (CDCl₃) | ~150 - 160 ppm (d/dd) | C-F Carbons: Large coupling constants (JCF) confirm direct fluorine substitution. |
| ESI-MS | m/z 199.1 [M+H]⁺ | Molecular Ion: Validates the exact mass of the free base[3]. |
| FT-IR | ~3350, 3280 cm⁻¹ | N-H Stretching: Confirms the primary amine. Crucial Validation: Ensure the absence of the strong C=O stretch at ~1700 cm⁻¹ (carbamate). |
References
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Title: 1-(2,4-Difluorophenyl)pyrrolidin-3-amine (1096333-56-0) Source: Bio-Fount URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications (Central Science) URL: [Link]
Sources
- 1. 1096333-56-0|1-(2,4-Difluorophenyl)pyrrolidin-3-amine|1-(2,4-Difluorophenyl)pyrrolidin-3-amine| -范德生物科技公司 [bio-fount.com]
- 2. 866615-27-2,3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1096333-56-0|1-(2,4-Difluorophenyl)pyrrolidin-3-amine|BLD Pharm [bldpharm.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1249338-77-9|1-(2,3-Difluorophenyl)-1,4-diazepane|BLD Pharm [bldpharm.com]
